molecular formula C11H15N3O4S B2891238 N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1790199-09-5

N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2891238
CAS No.: 1790199-09-5
M. Wt: 285.32
InChI Key: YKMUQPYDXUQXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a furan ring, a pyrazole ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Mechanism of Action

Target of Action

Furan derivatives have been noted for their broad range of biological and pharmacological properties . They have been employed as medicines in various disease areas , suggesting that the compound may interact with multiple targets.

Mode of Action

Furan-containing compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiviral effects . These activities suggest that the compound may interact with its targets in a way that inhibits the growth of bacteria, fungi, or viruses.

Biochemical Pathways

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics . This suggests that the compound may affect multiple biochemical pathways, leading to its diverse therapeutic effects.

Result of Action

Given the diverse biological activities of furan derivatives , it can be inferred that the compound may have multiple effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. One common method involves the reaction of furan-2-carbaldehyde with a suitable pyrazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

Major products formed from these reactions include various furan and pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and pyrazole derivatives, such as:

Uniqueness

N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-11(15,10-4-3-5-18-10)8-13-19(16,17)9-6-12-14(2)7-9/h3-7,13,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMUQPYDXUQXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.